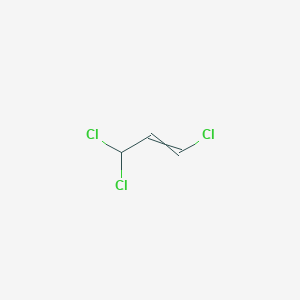

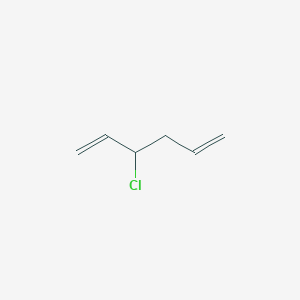

1,5-Hexadiene, 3-chloro-

Overview

Description

Synthesis Analysis

The synthesis of 1,5-Hexadiene, 3-chloro- involves the use of magnesium chips in the reaction bottle first, then the solution of anhydrous 3-chloro-1-propylene and anhydrous diethyl ether is dropped . A small particle of iodine is added and stirred, then a 5% cold hydrochloric acid solution is dropped to dissolve magnesium chloride in the solution . The ether layer is separated out, distilled, washed with water, dried with calcium chloride, and then the diethyl ether and 3-chloropropene are evaporated through fractionation . The 59-60 ℃ fraction is collected .Molecular Structure Analysis

The molecular formula of 1,5-Hexadiene, 3-chloro- is C6H9Cl . It has an average mass of 116.589 Da and a monoisotopic mass of 116.039276 Da .Scientific Research Applications

Dehydrodimerization of Propylene

Bismuth oxide is used as an oxidant for converting propylene to 1,5-hexadiene, primarily forming benzene and small amounts of other compounds. The process involves the combination of allylic radicals and requires specific conditions for selectivity towards 1,5-hexadiene (Swift, Bozik, & Ondrey, 1971).

Polymerization with Alkyl Metal Coordination Catalysts

1,5-Hexadiene has been polymerized using modified alkyl metal coordination catalysts to create crystalline polymers with a combination of high strength, flexibility, and high melting points. These polymers consist primarily of 1-methylene-3-cyclopentyl units (Makowski, Shim, & Wilchinsky, 1964).

Polymerization with Bis(phenoxyimine) Titanium Catalyst System

The polymerization of 1,5-hexadiene with a bis(phenoxyimine) titanium catalyst system results in polymers containing methylene-1,3-cyclopentane units and 3-vinyl tetramethylene units. This process is also used in the synthesis of vinyl-functional polypropylene copolymers and block copolymers (Hustad & Coates, 2002).

Electron-Promoted Cope Cyclization Studies

Studies on electron-promoted Cope cyclization of 2,5-phenyl-substituted 1,5-hexadiene radical anions reveal insights into the electronic properties and reaction efficiencies of these compounds under various conditions (Chacko & Wenthold, 2007).

Cyclocopolymerization with Palladium Catalysts

Cyclocopolymerization of 1,5-hexadiene and CO, catalyzed by palladium complexes in the presence of chelating phosphines, yields soluble cyclocopolymers containing cyclic ketones. This process demonstrates regioselectivity in olefin insertion (Borkowsky & Waymouth, 1996).

Hydrosilylation Catalyzed by Platinum Catalysts

Hydrosilylation of 1,5-hexadiene with chlorohydrosilanes catalyzed by platinum catalysts is effective in producing 5-hexenylchlorosilanes with high regioselectivity and yield. This method reduces the formation of isomers during hydrosilylation (Saiki, 2008).

Conformational Investigations and Molecular Structure

Studies on the molecular structure of gaseous 1,5-hexadiene provide insights into bond lengths, bond angles, and conformational aspects relevant to its chemistry (Schultz & Hargittai, 1995).

Pyrolysis and Oxidation Studies

Research on the pyrolysis and oxidation of 1,5-hexadiene, especially in the formation of aromatics, highlights the role of allylic radicals in these processes. This work contributes to understanding the reaction mechanisms at various temperatures and conditions (Vermeire et al., 2017).

Safety And Hazards

properties

IUPAC Name |

3-chlorohexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-3-5-6(7)4-2/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZVWAUEENUFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336497 | |

| Record name | 3-Chloro-1,5-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Hexadiene, 3-chloro- | |

CAS RN |

28374-86-9 | |

| Record name | 3-Chloro-1,5-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

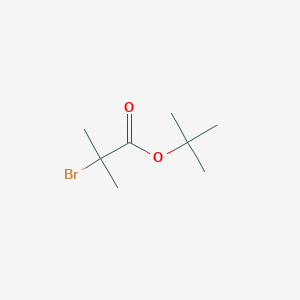

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

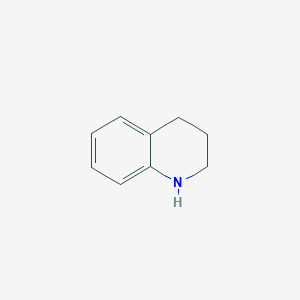

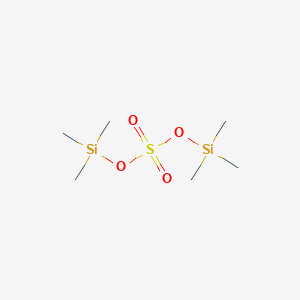

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)